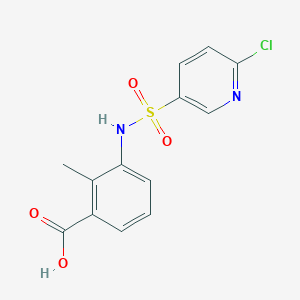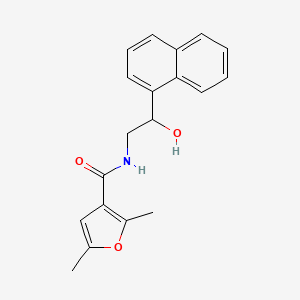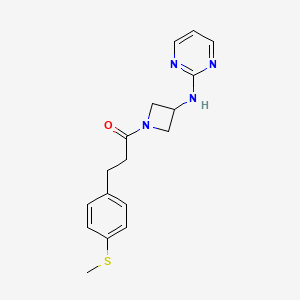![molecular formula C12H12F3N B2830705 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-85-1](/img/structure/B2830705.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TFBPA" and is a bicyclic amine that contains a trifluorophenyl group. TFBPA has been synthesized using various methods, and its unique structure has led to its investigation in several scientific fields.
作用機序
The mechanism of action of TFBPA is not fully understood, but it is believed to interact with specific targets in the body, leading to its biological effects. TFBPA has been shown to bind to the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFBPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TFBPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFBPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TFBPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFBPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of TFBPA is its unique structure, which makes it a valuable building block for the synthesis of novel materials and catalysts. Additionally, TFBPA has been shown to have potential therapeutic applications, making it a promising drug candidate. However, one limitation of TFBPA is its limited availability, as it is a relatively new compound that has not yet been extensively studied.
将来の方向性
There are several future directions for the study of TFBPA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TFBPA can be further studied as a building block for the synthesis of novel materials, such as polymers and dendrimers. Furthermore, the mechanism of action of TFBPA can be further elucidated to better understand its biological effects.
合成法
The synthesis of TFBPA can be achieved through several methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with trifluoroacetaldehyde in the presence of a palladium catalyst. This reaction yields the intermediate compound, [3-(2,3,4-trifluorophenyl)-1-cyclohexen-1-yl]methanamine, which can be further reacted with bicyclo[1.1.1]pentane to produce TFBPA.
科学的研究の応用
TFBPA has been investigated for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TFBPA has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. TFBPA has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers. Additionally, TFBPA has been studied as a catalyst for various chemical reactions, including the synthesis of chiral compounds.
特性
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREODUKQHEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)



![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)

![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)


![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)